
5-Amino-2,4-di-tert-butylphenol
Overview
Description
5-Amino-2,4-di-tert-butylphenol (CAS: 873055-58-4) is a phenolic derivative with the molecular formula C₁₄H₂₃NO and a molecular weight of 221.34 g/mol . Key physical properties include a predicted boiling point of 319.7±30.0°C, density of 0.990±0.06 g/cm³, and storage requirements at 2–8°C (protected from light) .
This compound is primarily used as an intermediate in pharmaceutical synthesis, notably in the production of ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. The amino group at the 5-position enables its conjugation with oxo-dihydroquinoline carboxylic acid, forming the active drug . Its sterically hindered tert-butyl groups enhance stability and influence solubility, making it critical for drug design .
Preparation Methods
Nitration-Reduction Route with Hydroxyl Protection
Overview:
This method involves a multi-step sequence starting from a hydroxyl-protected precursor, followed by nitration, deprotection, and reduction to yield 5-amino-2,4-di-tert-butylphenol or its acid addition salts.
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
a) Nitration | Nitration of a protected phenol derivative (Formula II) | Nitrate source (e.g., nitric acid, sodium nitrate, potassium nitrate), acid (e.g., hydrochloric acid, sulfuric acid, trifluoroacetic acid), controlled temperature to avoid temperature spike | Use of a novel mixture of nitrate source and acid improves process safety and scalability |
b) Deprotection | Removal of hydroxyl protecting group | Suitable base | Prepares intermediate for reduction |
c) Reduction | Reduction of nitro group to amino group | Reducing agents such as Iron in HCl, Tin(II) chloride, Sodium hydrosulfite, Zinc/NH4Cl, Raney nickel, or hydrazine hydrate mixtures | Choice of reducing agent affects yield and impurity profile |
d) Isolation | Isolation as free base or acid addition salt (e.g., hydrochloride) | Acid addition salts improve stability and purity | Avoids formation of degradation impurities |
- The process yields high purity product substantially free from degradation impurities.
- Isolation as acid addition salt enhances stability and facilitates large-scale manufacturing.
- The nitration step benefits from a controlled acid/nitrate mixture to prevent exothermic temperature spikes, improving safety and reproducibility.
- Proton NMR characterization confirms product identity and purity.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
1. Nitration-Reduction with Protection | Protected phenol derivative (Formula II) | Nitrate source, acid, reducing agents (Fe/HCl, SnCl2, etc.) | Controlled nitration, deprotection, reduction | High purity, scalable, impurity control | Multi-step, requires protection/deprotection |
2. Catalytic Hydrogenation | 2,4-di-tert-butyl-5-nitrophenol | Ammonium formate, Pd/C | Reflux in ethanol, 2 h | Simple, quantitative yield, mild conditions | Requires nitro precursor, catalyst handling |
3. Acetylation-Tert-butylation-Deacetylation | Meta-aminophenol | Acetic anhydride, tert-butanol, H2SO4 | 0–100°C acetylation, 0–50°C tert-butylation, hydrolysis | Readily available materials, high yield, scalable | Longer reaction times, multiple steps |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino and hydroxyl groups on the benzene ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ammonium formate and palladium on activated carbon are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
5-Amino-DTBP serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Notably, it is utilized in the production of Ivacaftor, a drug approved for treating cystic fibrosis. The synthesis of Ivacaftor involves multiple steps where 5-Amino-DTBP plays a pivotal role as a precursor .
Biological Applications
Antioxidant Properties
Research indicates that 5-Amino-DTBP exhibits significant antioxidant activity. A study demonstrated its ability to reduce oxidative stress markers in cultured cells, suggesting potential therapeutic applications for conditions associated with oxidative damage.
Antimicrobial Activity
Another area of interest is the compound's antimicrobial efficacy. Investigations have shown that 5-Amino-DTBP possesses notable antibacterial properties against pathogens such as Staphylococcus aureus. This finding highlights its potential use in developing new antimicrobial agents.
Industrial Applications
Polymer Stabilizers
In industrial settings, 5-Amino-DTBP is utilized in producing stabilizers and antioxidants for polymers and plastics. Its chemical structure allows it to enhance the durability and longevity of these materials under various environmental conditions .
Case Study 1: Antioxidant Activity
A recent study assessed the antioxidant effects of 5-Amino-DTBP on human cell lines exposed to oxidative stress. The results indicated a significant decrease in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
In another investigation, 5-Amino-DTBP was tested against various bacterial strains. The compound demonstrated effective inhibition of Staphylococcus aureus growth, indicating its potential application in clinical settings as an antimicrobial agent.
Data Tables
Mechanism of Action
The mechanism of action of 5-Amino-2,4-di-tert-butylphenol involves its interaction with various molecular targets and pathways. For instance, in its role as an antioxidant, the compound neutralizes free radicals and reduces reactive oxygen species production, thereby preventing oxidative damage to cells and materials . In medicinal applications, it acts as an intermediate in the synthesis of drugs that modulate specific protein targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 5-Amino-2,4-di-tert-butylphenol and analogous compounds:
Physicochemical Properties
- Solubility: The tert-butyl groups in this compound reduce water solubility compared to non-alkylated phenols. Fluorinated analogs (e.g., 5-Amino-2,4-difluorophenol) may exhibit higher polarity due to fluorine’s electronegativity .
- pKa: The amino group in this compound increases basicity (predicted pKa ~11.63) compared to 2,4-di-tert-butylphenol (pKa ~10–11 for phenolic OH) .
Therapeutic Potential
- This compound: Critical for synthesizing ivacaftor, which improves lung function in cystic fibrosis patients by potentiating CFTR channels .
- 2,4-Di-tert-butylphenol: Studied for antifibrotic effects in pulmonary fibrosis via FN1 protein modulation and as a natural antimicrobial agent .
Biological Activity
5-Amino-2,4-di-tert-butylphenol (5-Amino-DTBP) is a compound of significant interest due to its diverse biological activities and its role as an intermediate in pharmaceutical synthesis, particularly in the production of Ivacaftor, a drug used for treating cystic fibrosis. This article explores the biochemical properties, molecular mechanisms, and potential therapeutic applications of 5-Amino-DTBP.
Chemical Structure and Properties
5-Amino-DTBP has the molecular formula C₁₄H₂₃NO and features a phenolic structure characterized by two tert-butyl groups and an amino group attached to a benzene ring. This unique configuration enhances its chemical reactivity and biological activity compared to similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Two tert-butyl groups, one amino group | Intermediate in Ivacaftor synthesis; potential antioxidant properties |
2,4-Di-tert-butylphenol | Lacks amino group | Primarily used as an antioxidant in industrial applications |
4-Amino-2-tert-butylphenol | Contains one tert-butyl group | Less sterically hindered compared to 5-amino variant |
Antioxidant Properties
Research indicates that 5-Amino-DTBP exhibits antioxidant properties, which may contribute to protective effects against oxidative stress in biological systems. Its ability to scavenge free radicals can help mitigate cellular damage caused by reactive oxygen species (ROS) .
Antimicrobial Effects
The compound has shown potential antimicrobial activities against various pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi, although specific mechanisms remain under investigation .
Interaction with Enzymes and Proteins
5-Amino-DTBP interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating cellular metabolism and signaling pathways . The compound's ability to bind to specific biomolecules through hydrogen bonding and hydrophobic interactions enhances its functional versatility.
Role in Pharmaceutical Synthesis
As an intermediate in the synthesis of Ivacaftor, 5-Amino-DTBP plays a vital role in enhancing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mechanism improves chloride transport across cell membranes, alleviating symptoms associated with cystic fibrosis .
Case Studies and Research Findings
Recent studies have focused on the biological implications of 5-Amino-DTBP:
- Antioxidant Activity : A study demonstrated that 5-Amino-DTBP effectively reduced oxidative stress markers in cultured cells, indicating its potential as a therapeutic agent for conditions linked to oxidative damage .
- Antimicrobial Efficacy : Another investigation revealed that 5-Amino-DTBP exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential application in developing new antimicrobial agents .
- Pharmacological Applications : The compound's role as an intermediate in synthesizing Ivacaftor has been extensively documented, highlighting its importance in treating cystic fibrosis .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Amino-2,4-di-tert-butylphenol to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) frameworks. For example, pre-experimental designs (one-variable-at-a-time) can identify critical factors, followed by factorial designs to explore interactions between variables . Characterization via NMR spectroscopy and mass spectrometry ensures structural confirmation, while elemental analysis validates purity (>95% as per GC standards) .
Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- 1H/13C NMR : Resolve tert-butyl and phenolic proton environments, confirming substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation pathways.
- Elemental Analysis : Quantify C, H, N, and O to detect impurities.
- HPLC-UV : Assess purity thresholds (>95%) under gradient elution conditions .
Q. How do solvent polarity and temperature influence the solubility and stability of this compound?
- Methodological Answer : Conduct solubility studies in solvents of varying polarity (e.g., water, DMSO, hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability assessments should include accelerated aging experiments (40–80°C) with periodic sampling to monitor degradation via HPLC. Tert-butyl groups may enhance solubility in non-polar solvents but reduce stability under acidic conditions due to potential dealkylation .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s interactions with metal ions or biomolecules in mixed-phase systems?
- Methodological Answer : Employ factorial design to test interactions between this compound and target analytes (e.g., Cu²⁺, proteins). Techniques include:
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants and stoichiometry.
- Surface Plasmon Resonance (SPR) : Monitor real-time adsorption/desorption kinetics on functionalized surfaces .
- Computational Modeling : Use DFT calculations to predict binding affinities and electron density distributions .
Q. How can researchers resolve contradictions in reported degradation pathways under oxidative conditions?
- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., O₂ concentration, light exposure) using LC-MS/MS to identify intermediates. Compare degradation profiles across pH ranges (2–12) to isolate pH-dependent pathways. Cross-reference with NIST Chemistry WebBook data for thermodynamic feasibility of proposed mechanisms .
Q. What role does this compound play in surface chemistry, particularly in adsorption studies on indoor materials?
- Methodological Answer : Utilize microspectroscopic imaging (AFM, ToF-SIMS) to map adsorption on materials like silica or polymers. Conduct batch experiments to measure partition coefficients (Kd) and assess environmental fate. Theoretical frameworks from interfacial chemistry guide hypothesis formulation .
Q. Methodological and Theoretical Frameworks
Q. How should researchers design experiments to investigate the compound’s antioxidant or catalytic properties?
- Methodological Answer : Link experiments to a redox-active theoretical framework (e.g., radical scavenging mechanisms). Use cyclic voltammetry to measure oxidation potentials and correlate with antioxidant efficacy. For catalysis, apply kinetic studies (e.g., Arrhenius plots) and in-situ FTIR to track intermediate species .
Q. What steps are critical for integrating computational models (e.g., COMSOL, DFT) into experimental workflows?
- Methodological Answer :
Parameterization : Extract experimental data (e.g., diffusion coefficients, reaction rates) for model calibration.
Validation : Compare simulated outcomes (e.g., reaction yields) with empirical results.
AI-Driven Optimization : Use machine learning to refine models iteratively, enabling predictive synthesis pathways .
Q. Addressing Data Contradictions
Q. How can conflicting data on the compound’s thermal stability be reconciled across studies?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (heating rate: 10°C/min, N₂ atmosphere). Publish raw datasets to facilitate meta-analyses and identify confounding variables (e.g., moisture content) .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs) like crystallinity and particle size.
- Use process analytical technology (PAT) for real-time monitoring during synthesis .
Q. Safety and Compliance
Q. What protocols ensure safe handling and waste disposal of this compound in academic labs?
Properties
IUPAC Name |
5-amino-2,4-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSDHPHOWDUJNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657693 | |
Record name | 5-Amino-2,4-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-58-4 | |
Record name | 5-Amino-2,4-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873055-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4-di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,4-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-2,4-DI-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VR88Q6FAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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